Selective Inhibition of Streptomyces Chitin Synthase 1 Versus Candida albicans Chitin Synthase 2
1,3-Diphenethylurea inhibits Streptomyces chitin synthase 1 with an IC50 of 14 µg/mL. In stark contrast, the compound exhibits no inhibitory activity against Candida albicans chitin synthase 2 when tested at concentrations up to 280 µg/mL, representing a >20-fold selectivity window [1]. This selective inhibition profile is a key differentiator from broad-spectrum chitin synthase inhibitors such as polyoxin D or nikkomycin Z, which typically target multiple fungal chitin synthase isoforms. The differential sensitivity between bacterial (Streptomyces) and fungal (C. albicans) chitin synthase enzymes underscores the specificity of 1,3-diphenethylurea's molecular recognition, a property not shared by structurally related diphenylurea or dibenzylurea analogs, which lack reported chitin synthase inhibitory activity .
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 14 µg/mL |
| Comparator Or Baseline | Candida albicans chitin synthase 2: No inhibition up to 280 µg/mL; 1,3-Diphenylurea: No reported chitin synthase inhibition |
| Quantified Difference | >20-fold selectivity for Streptomyces chitin synthase 1 over C. albicans chitin synthase 2 |
| Conditions | Streptomyces chitin synthase 1 and C. albicans chitin synthase 2 enzymatic assays |
Why This Matters
This selectivity profile enables researchers to probe bacterial chitin synthase function without confounding fungal enzyme cross-reactivity, a critical consideration for antimicrobial target validation studies.
- [1] Kim, N.R., Hwang, E.I., Bong, S.K., et al. Isolation of Candida albicans chitin synthase 1 inhibitor from Streptomyces sp. A6705 and its characterization. J. Microbiol. Biotechnol. 2005, 15(4), 895-898. View Source
